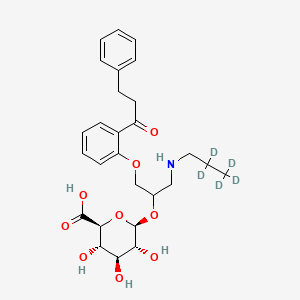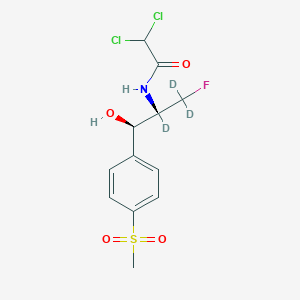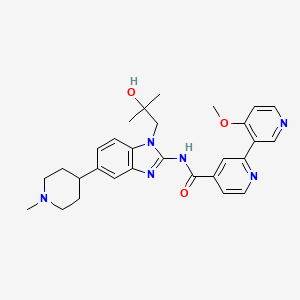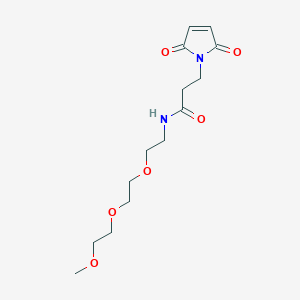
15-Keto Limaprost-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Keto Limaprost-d3 is a deuterated form of 15-Keto Limaprost, a derivative of prostaglandin E1. This compound is primarily used as an internal standard for the quantification of limaprost in various analytical applications . It is characterized by its high purity and stability, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Keto Limaprost-d3 involves the incorporation of deuterium atoms into the molecular structure of 15-Keto Limaprost. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the high purity of the final product. The production process is optimized for efficiency and cost-effectiveness while adhering to strict quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
15-Keto Limaprost-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
15-Keto Limaprost-d3 has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
15-Keto Limaprost-d3, as a derivative of prostaglandin E1, acts as an agonist at prostaglandin E2 receptors. It likely stimulates the adenylate cyclase-coupled E2 subtype of these receptors, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of limaprost, which is known for its vasodilatory and antithrombotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Limaprost: A prostaglandin E1 analog with similar vasodilatory and antithrombotic properties.
Prostaglandin E1: The parent compound from which limaprost and its derivatives are derived.
15-Keto Limaprost: The non-deuterated form of 15-Keto Limaprost-d3.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and makes it an ideal internal standard for analytical applications. This deuterated form allows for more accurate quantification of limaprost in various research settings .
Eigenschaften
Molekularformel |
C22H34O5 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-[(E,5S)-3-oxo-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H34O5/c1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h8,11-13,16,18-19,21,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b11-8+,13-12+/t16-,18+,19+,21+/m0/s1/i2D3 |
InChI-Schlüssel |
QQICJEDPTIDMCC-WPZAQDOBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
Kanonische SMILES |
CCCCC(C)CC(=O)C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


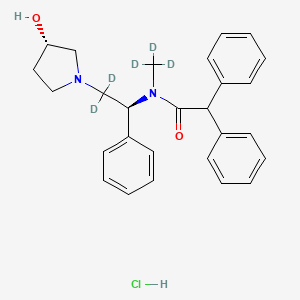
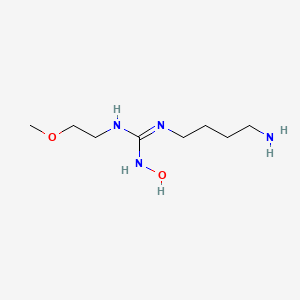
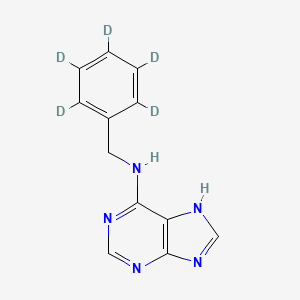
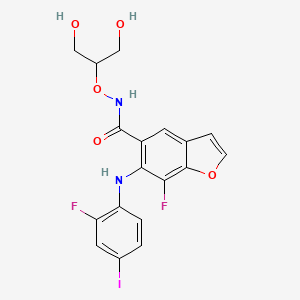
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


